molecular formula C15H22N2 B1353686 N-(4-piperidin-1-ylbenzyl)cyclopropanamine CAS No. 857283-76-2

N-(4-piperidin-1-ylbenzyl)cyclopropanamine

Cat. No. B1353686
M. Wt: 230.35 g/mol
InChI Key: UNFZQBXRXGLJLF-UHFFFAOYSA-N
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Description

N-(4-piperidin-1-ylbenzyl)cyclopropanamine is a chemical compound with the empirical formula C15H22N2 . It has a molecular weight of 230.35 . The SMILES string representation of the molecule is C1CCN(CC1)c2ccc(CNC3CC3)cc2 .


Molecular Structure Analysis

The InChI string for N-(4-piperidin-1-ylbenzyl)cyclopropanamine is 1S/C15H22N2/c1-2-10-17(11-3-1)15-8-4-13(5-9-15)12-16-14-6-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2 . This string provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.

Scientific Research Applications

Analytical Toxicology

A study by De Paoli et al. (2013) identified and characterized three psychoactive arylcyclohexylamines, including methoxetamine and its analogs, using various analytical techniques. This research underscores the importance of developing analytical methods for identifying novel psychoactive substances in biological matrices, contributing significantly to forensic and toxicological sciences.

Medicinal Chemistry and Drug Development

Research into the synthesis and biological evaluation of compounds with similar structures has led to discoveries in potential therapeutic applications. For instance, Scott et al. (1983) explored 4-(Diphenylmethyl)-1-piperidinemethanimine derivatives as gastric antisecretory agents, indicating the potential for peptic ulcer disease treatment.

Pharmacology

Studies on specific ligands, such as NE-100, have shown their potential to mitigate cognitive dysfunction induced by phencyclidine in rats, as detailed by Ogawa et al. (1994). This research highlights the therapeutic potential of structurally related compounds in addressing cognitive impairments.

Synthetic Methodologies

Research by Wang and Castagnoli (1995) demonstrated a method for the decyclopropylation of cyclopropylamine derivatives, offering insights into the synthesis strategies that could be applied to the development of new compounds with potential MAO-B inhibitory activity.

Safety And Hazards

N-(4-piperidin-1-ylbenzyl)cyclopropanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-10-17(11-3-1)15-8-4-13(5-9-15)12-16-14-6-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFZQBXRXGLJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428161
Record name N-(4-piperidin-1-ylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-piperidin-1-ylbenzyl)cyclopropanamine

CAS RN

857283-76-2
Record name N-Cyclopropyl-4-(1-piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-piperidin-1-ylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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